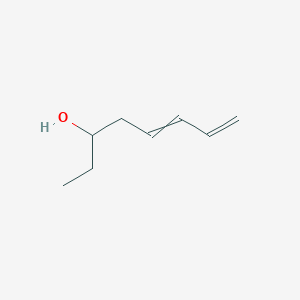

5,7-Octadien-3-ol

CAS No.: 54962-93-5

Cat. No.: VC19608549

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54962-93-5 |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | octa-5,7-dien-3-ol |

| Standard InChI | InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3,5-6,8-9H,1,4,7H2,2H3 |

| Standard InChI Key | MNZVNPXBJGMTLY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC=CC=C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

5,7-Octadien-3-ol refers to an eight-carbon alcohol with double bonds at the 5th and 7th positions and a hydroxyl group at the 3rd position. A prominent derivative, (E)-2,4,4,7-Tetramethyl-5,7-octadien-3-ol (CAS 77142-78-0), features additional methyl substituents at the 2nd, 4th, and 7th positions, yielding the molecular formula C₁₂H₂₂O and a molecular weight of 182.302 g/mol . The (E)-configuration denotes the trans spatial arrangement of substituents around the double bond, influencing its reactivity and intermolecular interactions .

Stereochemical Features

The compound’s structure includes a tertiary alcohol moiety, which confers stability against oxidation compared to primary or secondary alcohols. The conjugated diene system (5,7-octadienyl) enables participation in Diels-Alder reactions and electrophilic additions, making it a versatile intermediate in organic synthesis . Computational analyses using tools like the OECD QSAR Toolbox predict low skin sensitization potential due to the absence of reactive electrophilic groups .

Physicochemical Properties

Spectral Data

-

Mass Spectrometry: The exact mass is 182.167 g/mol, with a predominant molecular ion peak at m/z 182 .

-

Infrared (IR) Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (O-H) and ~1650 cm⁻¹ (C=C) confirm the alcohol and diene functionalities .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR signals include a triplet for the hydroxyl proton (δ 1.2 ppm), multiplet resonances for the diene protons (δ 5.2–5.8 ppm), and singlet peaks for methyl groups (δ 1.6–1.8 ppm) .

Synthesis and Industrial Production

Asymmetric Synthesis Strategies

The synthesis of 5,7-octadien-3-ol derivatives often employs enantioselective methods to control stereochemistry. For example, linalool (3,7-dimethyl-1,6-octadien-3-ol), a structurally related terpene alcohol, is produced via palladium-catalyzed asymmetric allylic alkylation, achieving enantiomeric excesses >95% . Similar strategies, such as Sharpless epoxidation or Jacobsen kinetic resolution, could be adapted for 5,7-octadien-3-ol derivatives .

Industrial Scalability

Large-scale production typically involves acid-catalyzed hydration of myrcene (a monoterpene) or pyrolysis of β-pinene, followed by fractional distillation to isolate the desired isomer . Process optimization focuses on minimizing byproducts like α-terpineol and optimizing reaction temperatures (80–120°C) .

Applications in Pharmacology and Industry

Flavor and Fragrance Industry

The compound’s volatile nature and floral odor profile make it a candidate for perfumery. Its stability in acidic environments allows incorporation into cosmetic formulations, though regulatory approvals require further toxicological data .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume